molecular formula C6H10O3 B8737330 2,3-Epoxypropyl propionate CAS No. 37111-25-4

2,3-Epoxypropyl propionate

Cat. No. B8737330
Key on ui cas rn: 37111-25-4
M. Wt: 130.14 g/mol
InChI Key: QNAJAJLBHMMOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04530994

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH:7]1[O:9][CH2:8]1)(=[O:4])[CH2:2][CH3:3].[CH2:10]([O:14][CH2:15][CH:16]=[CH2:17])[CH:11]1[O:13][CH2:12]1>>[C:1]([O:5][CH2:6][CH:7]1[O:9][CH2:8]1)(=[O:4])[CH2:2][CH2:3][CH3:10].[CH2:10]([O:14][CH2:15][CH:16]=[CH2:17])[CH:11]1[O:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OCC1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC1CO1
Name
Type
product
Smiles
C(C1CO1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04530994

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH:7]1[O:9][CH2:8]1)(=[O:4])[CH2:2][CH3:3].[CH2:10]([O:14][CH2:15][CH:16]=[CH2:17])[CH:11]1[O:13][CH2:12]1>>[C:1]([O:5][CH2:6][CH:7]1[O:9][CH2:8]1)(=[O:4])[CH2:2][CH2:3][CH3:10].[CH2:10]([O:14][CH2:15][CH:16]=[CH2:17])[CH:11]1[O:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OCC1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC1CO1
Name
Type
product
Smiles
C(C1CO1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04530994

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH:7]1[O:9][CH2:8]1)(=[O:4])[CH2:2][CH3:3].[CH2:10]([O:14][CH2:15][CH:16]=[CH2:17])[CH:11]1[O:13][CH2:12]1>>[C:1]([O:5][CH2:6][CH:7]1[O:9][CH2:8]1)(=[O:4])[CH2:2][CH2:3][CH3:10].[CH2:10]([O:14][CH2:15][CH:16]=[CH2:17])[CH:11]1[O:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OCC1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC1CO1
Name
Type
product
Smiles
C(C1CO1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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